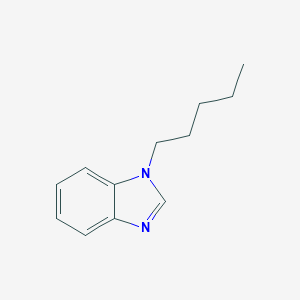

1-Pentylbenzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

126401-68-1 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-pentylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-2-3-6-9-14-10-13-11-7-4-5-8-12(11)14/h4-5,7-8,10H,2-3,6,9H2,1H3 |

InChI Key |

LCTJVCKLBZGNTC-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=NC2=CC=CC=C21 |

Canonical SMILES |

CCCCCN1C=NC2=CC=CC=C21 |

Synonyms |

1H-Benzimidazole,1-pentyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Pentylbenzimidazole

Established Synthetic Pathways for 1-Pentylbenzimidazole

The creation of the this compound scaffold can be achieved through several reliable methods, primarily involving the formation of the N-alkyl bond either before or after the cyclization of the imidazole (B134444) ring.

N-Alkylation Protocols

The most direct route to this compound is the N-alkylation of a pre-existing benzimidazole (B57391) ring. This method involves the reaction of benzimidazole with a pentyl halide, such as 1-bromopentane. The reaction is typically conducted in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.

Common conditions involve treating benzimidazole with a pentyl halide in a polar aprotic solvent like dimethylformamide (DMF). Bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are frequently employed to drive the reaction. rsc.org The temperature for these reactions can range from room temperature to elevated temperatures of 60–80°C to ensure completion. The resulting product, this compound, is often described as a thick yellowish liquid with a boiling point in the range of 262–263 °C. rsc.orgasianpubs.org

Table 1: Typical Conditions for N-Alkylation of Benzimidazole

| Reagent | Base | Solvent | Temperature | Reference |

| 1-Bromopentane | K₂CO₃ | DMF | 60–80°C | |

| Alkyl Halide | KOH | Chloroform/Methanol | Not Specified | rsc.org |

This protocol is versatile and allows for the introduction of various alkyl chains onto the benzimidazole core. rsc.org

One-Pot Condensation Approaches

One-pot syntheses, where the benzimidazole ring is formed and alkylated in a single procedure, offer efficiency and simplicity. A common approach is the condensation of o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. rhhz.netresearchgate.net For instance, reacting o-phenylenediamine with an appropriate aldehyde can lead to the formation of the benzimidazole core. beilstein-journals.org

Various catalysts have been developed to facilitate these one-pot reactions under mild conditions. These include:

Ammonium (B1175870) Chloride (NH₄Cl): Used as a green and economical catalyst for the condensation of o-phenylenediamine with various acids at 80-90°C. researchgate.netrasayanjournal.co.in

Bismuth Nitrate (B79036) (Bi(NO₃)₃): An inexpensive and non-toxic catalyst that effectively promotes the reaction between o-phenylenediamine and aldehydes in ethanol (B145695) at room temperature. rhhz.net

Lanthanum Chloride (LaCl₃): A novel and efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and a wide range of aldehydes in acetonitrile (B52724) at room temperature. nih.gov

A highly atom-economical and sustainable method is the dehydrogenative coupling of primary alcohols and aromatic diamines. elsevierpure.com For example, the reaction of 1,2-diaminobenzene with 1-hexanol, catalyzed by a cobalt-pincer complex, selectively forms 2-pentylbenzimidazole, liberating only water and hydrogen gas as by-products. elsevierpure.com This advanced method avoids the use of alkyl halides and demonstrates a modern approach to forming C-N bonds. elsevierpure.com

Preparation of Functionalized this compound Derivatives

Building upon the core structure, various functionalized derivatives of this compound can be prepared, enabling the exploration of diverse chemical spaces.

Synthesis of N-Functionalized Variants

The N-alkylation protocol is not limited to the pentyl group. The same fundamental reaction between benzimidazole and an alkyl halide in the presence of a base can be used to synthesize a homologous series of N-alkylated benzimidazoles, such as N-ethylbenzimidazole and N-hexylbenzimidazole. rsc.org This highlights the versatility of the N-alkylation strategy for creating a library of N-functionalized variants with differing chain lengths for various research applications. ua.edu

Exploration of Multi-substituted and Isomeric Compounds

The synthesis of multi-substituted benzimidazoles often presents a selectivity challenge. For example, the condensation of o-phenylenediamine with an aldehyde can yield both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org However, controlling the reaction stoichiometry and catalyst can selectively favor one product over the other. Using two molar equivalents of an aldehyde in the presence of a suitable catalyst can selectively produce the 1,2-disubstituted derivative. nih.gov

Furthermore, substituents can be introduced onto the benzene (B151609) ring of the benzimidazole core. Syntheses have been reported for N-1 alkylated benzimidazoles bearing chloro, nitro, or bromo groups at the 5- and 6-positions. nih.gov These are typically prepared by starting with an appropriately substituted o-phenylenediamine or by direct functionalization of the benzimidazole ring before N-alkylation.

Table 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using a Deep Eutectic Solvent (DES)

| Aldehyde (2 mol) | Product | Yield | Reference |

| Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzimidazole | 97% | nih.gov |

| 4-Methylbenzaldehyde | 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzimidazole | 98% | nih.gov |

| 4-Methoxybenzaldehyde | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | 95% | nih.gov |

| 4-Chlorobenzaldehyde | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | 91% | nih.gov |

| Conditions: Aldehyde (2 mol) dissolved in ChCl:o-PDA (1:1) DES at 80 °C for 10 min. Yields calculated from GC/MS data. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste and the use of hazardous substances, which has led to the development of more environmentally benign synthetic routes for benzimidazoles. chemmethod.comnih.gov Conventional methods often require long reaction times and hazardous solvents, leading to pollution. chemmethod.comsphinxsai.com

Greener alternatives include:

Solvent-Free Synthesis: One highly efficient method involves the solvent-free, one-pot condensation of o-phenylenediamine with aldehydes at elevated temperatures (e.g., 140°C). This approach offers high atom economy and avoids the use of solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives. researchgate.net

Deep Eutectic Solvents (DES): A sustainable method utilizes a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and o-phenylenediamine (ChCl:o-PDA), which acts as both the reaction medium and a reagent. This provides advantages in terms of high yields and simplified work-up procedures. nih.gov

Eco-Friendly Catalysts: The use of inexpensive, non-toxic, and recyclable catalysts like ammonium chloride, bismuth nitrate, or magnetic nanocomposites aligns with green chemistry principles. rhhz.netrasayanjournal.co.innih.gov Water is also explored as a solvent, further enhancing the environmental friendliness of the synthesis. sphinxsai.com

These green methodologies represent a significant advancement in the synthesis of this compound and its derivatives, offering pathways that are both efficient and environmentally responsible. researchgate.net

Coordination Chemistry of 1 Pentylbenzimidazole As a Ligand

Synthesis and Structural Characterization of 1-Pentylbenzimidazole Metal Complexes

The synthesis of metal complexes involving this compound typically proceeds via the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, providing insights into their structure and bonding.

Divalent Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II))

A range of divalent transition metal complexes with this compound and its derivatives have been synthesized and characterized. These complexes often exhibit interesting coordination geometries and electronic properties. For instance, the reaction of this compound with cobalt(II) dichloride in ethanol (B145695) yields the complex dichlorobis[1-pentyl-1H-benzimidazole-κN3]cobalt(II), [CoCl2(C12H16N2)2]. researchgate.net Similarly, complexes of Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) with the tridentate ligand 2,6-bis(1-pentylbenzimidazol-2-yl)pyridine have been prepared. researchgate.net The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with the corresponding metal salt in a suitable solvent like methanol. researchgate.netresearchgate.netresearchgate.net

The characterization of these complexes is achieved through various methods including elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov For example, in the IR spectra of zinc(II) coordination compounds with benzimidazole (B57391) derivatives, the vibration modes of ν(C=N) and ν(C=C) shift upon coordination to the metal ion, indicating the involvement of the benzimidazole ring in complex formation. mdpi.com

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and coordination geometries. creative-biostructure.comub.edu This method has been instrumental in elucidating the structures of several this compound metal complexes.

For the complex [CoCl2(C12H16N2)2], single-crystal X-ray diffraction revealed a distorted tetrahedral coordination geometry around the Co(II) ion, with the cobalt atom coordinated to two chloride ions and two nitrogen atoms from the this compound ligands. researchgate.net Similarly, X-ray diffraction studies on complexes of Mn(II) and Zn(II) with a tridentate bis-benzimidazole ligand containing pentyl side units showed that the metal ions are in a six-coordinate distorted octahedral geometry. researchgate.net The solid-state structures of Cu(II) complexes with related benzimidazole ligands have also been determined by this technique, revealing various coordination geometries. researchgate.net

Here is an interactive table summarizing crystallographic data for a representative this compound complex:

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgnumberanalytics.com It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to describe the interaction between metal d-orbitals and ligand orbitals. wikipedia.orglibretexts.org The splitting of the d-orbitals in a complex, which is dependent on the geometry of the ligands, dictates the electronic transitions and magnetic properties of the complex. gndec.ac.inlibretexts.org

In complexes of this compound, the electronic spectra can be interpreted using LFT to understand the d-orbital splitting and the nature of the metal-ligand bond. For instance, the electronic spectra of Ni(II) complexes with related benzimidazole ligands have been used to confirm a tetrahedral geometry around the Ni(II) ion. mdpi.com The nephelauxetic effect, which is a measure of the reduction in interelectronic repulsion parameters upon complexation, can provide insights into the degree of covalency in the metal-ligand bond. numberanalytics.com A smaller nephelauxetic ratio (β) indicates a greater degree of covalency. numberanalytics.com

Noble Metal Complexes (e.g., Ag(I), Ru, Os)

The coordination chemistry of this compound extends to noble metals, leading to complexes with potential applications in various fields. rsc.orgspringernature.com Silver(I) complexes, in particular, have been extensively studied.

Dinuclear silver(I) di-N-heterocyclic carbene (NHC) complexes have been synthesized from bis-benzimidazolium salt precursors derived from this compound. ikm.org.my These complexes are formed through the in-situ deprotonation of the benzimidazolium salts. researchgate.net The resulting Ag(I)-NHC complexes have shown significant biological activity. mdpi.com The synthesis of trinuclear silver(I) complexes with tris-NHC ligands derived from this compound has also been reported. researchgate.net

Here is an interactive table of representative noble metal complexes with this compound derivatives:

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have become ubiquitous ligands in coordination chemistry. The precursors to these NHCs are typically azolium salts. beilstein-journals.org In the context of this compound, the corresponding benzimidazolium salts serve as the NHC precursors.

The synthesis of these precursors can be achieved through various methods. For instance, the reaction of this compound with 1,2-dibromoethane (B42909) can yield 3-(2-bromoethyl)-1-pentylbenzimidazolium bromide. researchgate.net Similarly, reaction with 1,4-bis(bromomethylene)benzene leads to the formation of bis-benzimidazolium salts. These salts can then be used to generate the NHC ligands in situ for the synthesis of metal complexes. organic-chemistry.org

Investigation of Ligand Exchange Dynamics and Equilibria in this compound Metal Systems

The dynamics of ligand exchange in metal complexes containing this compound are fundamental to understanding their reactivity and potential applications, particularly in thermochromic systems. These systems often involve a delicate equilibrium between different coordination environments. montana.eduspring8.or.jp

Analysis of Temperature-Dependent Coordination Changes

A notable application of this compound is in nickel(II)-based thermochromic systems, which are utilized in "smart windows". montana.eduspring8.or.jp These materials exhibit a reversible color change in response to temperature variations. This phenomenon is driven by a temperature-dependent equilibrium shift between different coordination states of the nickel(II) ion. montana.edu

The process involves a dynamic ligand-exchange where the coordination environment of the Ni(II) chromophore changes. spring8.or.jp For instance, in a system involving [(1-pentyl-benzimidazole)2NiBr2], a change in temperature can shift the equilibrium between a low-temperature, typically six-coordinate species, and a high-temperature, four-coordinate species. jst.go.jp The four-coordinate complex, which is intensely colored, is favored at higher temperatures. spring8.or.jp This transition can be monitored using X-ray absorption spectroscopy, which provides insight into the geometric and electronic structural changes around the nickel center as ligands are exchanged. spring8.or.jp

The thermodynamics of this ligand exchange are characterized by positive enthalpy (ΔH°) and positive entropy (ΔS°) changes. jst.go.jp The standard enthalpy change is influenced by the number and nature of the metal-ligand bonds and interactions with non-coordinating ions. jst.go.jp The entropy change is primarily associated with the reorganization of the coordination sphere as ligands move between the bulk environment and the metal center. jst.go.jp

Table 1: Thermodynamic Aspects of Ligand Exchange in Ni(II)-1-Pentylbenzimidazole Thermochromic Systems

| Thermodynamic Parameter | Description | Governing Factors |

|---|---|---|

| ΔH° (Enthalpy Change) | Positive, indicating the reaction is endothermic. Heat is absorbed to shift the equilibrium towards the high-temperature, colored species. | - Number and nature of metal-ligand bonds.

|

| ΔS° (Entropy Change) | Positive, indicating an increase in disorder. This is a key driving force for the transition at higher temperatures. | - Reorganization of the inner coordination sphere.

|

| Crossover Temperature | The temperature at which the system changes color, typically tuned to around 50°C for practical applications. | - Concentrations of the different ligands involved in the equilibrium. jst.go.jp |

Role of Intermolecular Interactions (e.g., Ion Pairing, Hydrogen Bonding, Dispersion)

The seemingly simple ligand exchange equilibrium in these systems is governed by a complex network of subtle chemical interactions. montana.edu Research on nickel(II) thermochromism has highlighted that the potential energy surface for these reactions is extremely flat, and is significantly influenced by non-covalent interactions such as ion pairing, hydrogen bonding, and dispersion forces. montana.edunii.ac.jp

Ion pairing plays a crucial role in these systems. montana.edunii.ac.jp The electrostatic attraction between charged species can significantly influence the stability of the complexes and the thermodynamics of the ligand exchange. researchgate.net The explicit consideration of ion pairing is necessary for accurate computational modeling of these thermochromic systems. nii.ac.jp

Dispersion forces, though weak, are ubiquitous and collectively contribute to the stability of the complexes. In systems with large organic ligands like this compound, these interactions are significant. nii.ac.jp

Advanced Structural Studies of this compound Coordination Compounds

Detailed structural analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the coordination geometry and the subtle intermolecular interactions that stabilize the crystal lattice. researchgate.net

Analysis of Intermolecular C-H⋯X Interactions (where X = Cl, O, π)

Non-classical hydrogen bonds, such as C-H⋯X interactions, are increasingly recognized as important forces in crystal engineering, influencing the packing and stability of molecular crystals. researchgate.net

C-H⋯Cl Interactions: The crystal structure of dichlorobis(1-pentyl-1H-benzimidazole-κN³)cobalt(II), with the formula CoCl₂(C₁₂H₁₆N₂)₂, provides a clear example of such an interaction. researchgate.netinonu.edu.tr In this complex, the Co(II) ion is in a distorted tetrahedral environment, coordinated by two nitrogen atoms from the benzimidazole ligands and two chloride atoms. researchgate.net The crystal structure is stabilized by intermolecular C-H⋯Cl hydrogen bonds, specifically involving the C7-H7 group of the benzimidazole ring and a chloride ligand on an adjacent molecule. researchgate.netresearchgate.net

Table 2: Crystallographic and Interaction Data for Dichlorobis(1-pentyl-1H-benzimidazole-κN³)cobalt(II)

| Parameter | Value |

|---|---|

| Chemical Formula | CoCl₂(C₁₂H₁₆N₂)₂ researchgate.net |

| Crystal System | Trigonal researchgate.net |

| Space Group | R-3 researchgate.net |

| Key Stabilizing Interaction | Intermolecular C7-H7···Cl1 hydrogen bond researchgate.netresearchgate.net |

C-H⋯O Interactions: While not documented specifically for a this compound complex in the provided context, studies on related benzimidazole derivatives, such as dichlorobis[1-(2-ethoxyethyl)-1H-benzimidazole-κN]cobalt(II), show the presence of intermolecular C-H⋯O interactions that contribute to the stability of the crystal structure. researchgate.net This indicates the potential for similar interactions in oxygen-containing systems with this compound.

C-H⋯π Interactions: These interactions, where a C-H bond points towards a π-system (like a benzene (B151609) or imidazole (B134444) ring), are also significant in the solid-state structures of benzimidazole-containing compounds. nih.gov In related furan-substituted benzimidazoles, intermolecular C-H⋯π interactions have been observed and their energies calculated, confirming their role in the supramolecular assembly. nih.gov The conjugated π-system of the benzimidazole ring in this compound complexes makes it a candidate for participating in such C-H⋯π interactions with adjacent molecules in a crystal lattice. nih.gov

Advanced Spectroscopic and Analytical Investigations of 1 Pentylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Pentylbenzimidazole. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of atoms within the molecular structure. While spectral data for the free this compound ligand is not extensively published, data from closely related structures, such as its silver(I) nitrate (B79036) complex, provide valuable information on expected chemical shifts. dergipark.org.tr

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzimidazole (B57391) ring system and the attached pentyl chain. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the ring current. In a related bis(N-pentylbenzimidazole)silver(I) nitrate complex, the aromatic protons (H-4/H-7 and H-5/H-6) resonate as multiplets in the range of 7.39-7.88 ppm. dergipark.org.tr The proton at the C2 position of the imidazole (B134444) ring (H-2) is the most deshielded, appearing as a singlet further downfield, often above 8.0 ppm. For instance, in related N-alkylated benzimidazolium salts, this proton appears between 9.74 and 10.10 ppm, and in silver(I) complexes, it is observed around 8.66 ppm. dergipark.org.trikm.org.my

The protons of the N-pentyl group exhibit characteristic aliphatic signals. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are deshielded by the adjacent heteroatom and resonate at approximately 4.39 ppm as a triplet. dergipark.org.tr The subsequent methylene groups of the pentyl chain appear progressively upfield, with the terminal methyl (CH₃) protons being the most shielded and resonating at the highest field, typically below 1.0 ppm. dergipark.org.trikm.org.my

Table 1: Expected ¹H NMR Chemical Shifts for this compound Derivatives Data based on bis(N-pentylbenzimidazole)silver(I) nitrate in DMSO-d₆. dergipark.org.tr

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.66 | Singlet (s) |

| H-4, H-7, H-5, H-6 | 7.39 - 7.88 | Multiplet (m) |

| N-CH ₂-(CH₂)₃-CH₃ | ~4.39 | Triplet (t) |

| N-CH₂-CH ₂-(CH₂)₂-CH₃ | ~1.85 | Quintet |

| N-(CH₂)₂-(CH ₂)₂-CH₃ | ~1.30 | Multiplet (m) |

| N-(CH₂)₄-CH ₃ | ~0.86 | Triplet (t) |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbenic carbon (C-2) of the imidazole ring is significantly deshielded and typically resonates in the range of 145-146 ppm in related silver complexes. dergipark.org.tr The quaternary carbons of the benzene (B151609) ring fusion (C-3a and C-7a) are found further upfield, while the protonated aromatic carbons (C-4/C-7 and C-5/C-6) appear in the typical aromatic region of approximately 110-135 ppm. dergipark.org.tr

The carbon atoms of the pentyl chain are observed in the aliphatic region of the spectrum. The N-CH₂ carbon is the most deshielded of the chain carbons due to its proximity to the nitrogen atom, resonating around 45 ppm. dergipark.org.tr The other methylene carbons appear between 20 and 32 ppm, with the terminal methyl carbon being the most shielded. dergipark.org.tr

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Derivatives Data based on bis(N-pentylbenzimidazole)silver(I) nitrate in DMSO-d₆. dergipark.org.tr

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~145.9 |

| C-3a, C-7a | ~141.9, ~133.3 |

| C-4, C-7 | ~119.6, ~111.8 |

| C-5, C-6 | ~124.1, ~123.4 |

| N -CH₂-(CH₂)₃-CH₃ | ~45.2 |

| N-CH₂-C H₂-(CH₂)₂-CH₃ | ~28.9 |

| N-(CH₂)₂-C H₂-CH₂-CH₃ | ~28.8 |

| N-(CH₂)₃-C H₂-CH₃ | ~22.0 |

| N-(CH₂)₄-C H₃ | ~14.4 |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the pentyl chain (e.g., between N-CH₂ and the next CH₂) and also between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals of C-2/H-2, the aromatic C-H pairs, and each C-H group within the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) couplings between protons and carbons. It is particularly crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the N-CH₂ protons of the pentyl group and the C-2 and C-7a carbons of the benzimidazole ring, unequivocally confirming the point of attachment of the alkyl chain.

These advanced methods, used in concert, provide a complete and reliable assignment of the entire molecular structure. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) Studies

The FT-IR spectrum of N-alkylated benzimidazoles displays several characteristic absorption bands that confirm the presence of key functional groups. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ region. ikm.org.my Aliphatic C-H stretching vibrations from the pentyl group appear at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. dergipark.org.tr

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are found in the 1450-1620 cm⁻¹ region. These bands are characteristic of the heterocyclic aromatic core. ikm.org.myrsc.org

C-N Stretching: The stretching vibration of the C-N bond appears in the fingerprint region, often around 1300-1450 cm⁻¹. ikm.org.my

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene ring typically result in a strong band around 750 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Bands for N-Alkylated Benzimidazole Derivatives Data compiled from related N-alkylated benzimidazole compounds and complexes. dergipark.org.trikm.org.myrsc.orgnih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3020 - 3123 |

| Aliphatic C-H Stretch | 2850 - 2985 |

| C=N / C=C Ring Stretch | 1450 - 1620 |

| C-N Stretch | 1309 - 1458 |

| Aromatic C-H Out-of-Plane Bend | ~751 |

While FT-IR is excellent for identifying functional groups, Raman spectroscopy is particularly powerful for studying the conformational isomerism of flexible alkyl chains. core.ac.uk The pentyl group of this compound is not rigid and can adopt various conformations due to rotation around its C-C single bonds, primarily existing as a mixture of lower-energy trans and higher-energy gauche isomers.

Studies on similar N-alkylated imidazolium (B1220033) systems have shown that specific bands in the Raman spectrum, particularly in the low-frequency region (below 800 cm⁻¹), are sensitive to the conformation of the alkyl chain. mdpi.com These bands, which correspond to skeletal bending and torsional modes, change in position and/or intensity depending on the specific arrangement of the carbon backbone. By analyzing these characteristic Raman bands, often with the aid of theoretical calculations (like DFT), it is possible to identify the predominant conformers present in a sample and study how factors like temperature or solvent affect the conformational equilibrium. mdpi.com This makes Raman spectroscopy an invaluable tool for understanding the subtle structural dynamics of this compound.

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound and its derivatives are crucial for understanding their electronic structure, potential as fluorescent probes, and behavior upon complexation with metal ions. These properties are primarily investigated using UV-Vis absorption, fluorescence, and phosphorescence spectroscopy.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uzh.ch For benzimidazole derivatives, the absorption spectra are typically characterized by bands arising from π → π* and n → π* transitions. youtube.comresearchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. The n → π* transitions involve promoting an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital; these are typically less intense. uzh.chyoutube.com

In a study of N-Butyl-1H-benzimidazole, a close structural analog to this compound, absorption peaks were observed at 248 nm and near 295 nm, corresponding to these characteristic electronic transitions. researchgate.netsemanticscholar.org

UV-Vis spectroscopy is also instrumental in studying the formation of metal complexes. When this compound or its derivatives act as ligands, coordination with a metal ion alters the electronic environment of the chromophore, leading to shifts in the absorption bands or the appearance of new bands. For instance, studies on a tridentate N-pentyl benzimidazole ligand, 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine (B92270), showed distinct changes in the UV-Vis spectrum upon complexation with various divalent metal ions (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺), confirming the formation of the respective metal complexes in solution. researchgate.netresearchgate.net These changes provide a means to monitor the complexation process and investigate the stoichiometry and stability of the resulting complexes.

Table 1: UV-Vis Absorption Data for a Tridentate N-Pentyl Benzimidazole Ligand (L-5C) and its Metal Complexes

| Compound | Absorption Maxima (λ_max, nm) |

|---|---|

| L-5C | 252, 280, 325 |

| [Mn(L-5C)Cl₂] | 255, 283, 330 |

| [Fe(L-5C)Cl₂] | 253, 281, 333 |

| [Co(L-5C)Cl₂] | 256, 285, 335 |

| [Ni(L-5C)Cl₂] | 254, 284, 332 |

| [Cu(L-5C)Cl₂] | 258, 288, 338 |

| [Zn(L-5C)Cl₂] | 253, 282, 328 |

Data sourced from a study on 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine and its complexes. researchgate.net

Fluorescence and Phosphorescence Properties

Certain derivatives of this compound exhibit significant fluorescence, a property that has been harnessed for developing chemosensors. rsc.orgsemanticscholar.org For example, a probe incorporating the this compound moiety can act as a "switch-on" fluorescent sensor. rsc.org In one such system, the probe's fluorescence intensity increased dramatically upon binding with phosphate (B84403) ions in an aqueous buffer solution. rsc.orgsemanticscholar.orgrsc.org This complex could then be used for the cascade recognition of other ions. The addition of Fe³⁺ ions to the phosphate-bound complex resulted in the quenching of fluorescence, as the Fe³⁺ ions would bind to the phosphate, releasing the free probe and turning the signal "off". rsc.orgrsc.org This behavior demonstrates the potential of this compound-based systems in the design of molecular logic gates. rsc.orgrsc.org

The ability of the benzimidazole core to enter an excited triplet state has been demonstrated through phosphorescence studies on the related compound 2-phenylbenzimidazole. nih.gov At low temperatures (77 K), this compound exhibits phosphorescence, which is characteristic of emission from a triplet state. nih.gov This triplet state was shown to be capable of producing singlet oxygen, indicating that this compound could potentially exhibit similar photophysical properties, although specific phosphorescence data for this compound itself is not widely reported. nih.gov

Elucidation of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Interactions

When this compound coordinates to a transition metal, new, intense absorption bands can appear in the electronic spectrum, which are often attributed to charge-transfer (CT) transitions. libretexts.orgwikipedia.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. They are significantly more intense than the weaker d-d transitions. wikipedia.org

Ligand-to-Metal Charge Transfer (LMCT) transitions occur when an electron is excited from a ligand-based orbital to a vacant or partially filled metal-based d-orbital. libretexts.orgiupac.org This process effectively results in the reduction of the metal center and is more common for metals in high oxidation states coordinated to electron-rich ligands. wikipedia.orgrsc.org

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal d-orbital to a low-lying empty π* orbital of the ligand. libretexts.orgwikipedia.org This results in the oxidation of the metal center and is characteristic of complexes with metals in low oxidation states and ligands possessing π-acceptor capabilities. nih.govnih.gov The intense color of many ruthenium(II) complexes, for example, arises from MLCT transitions. wikipedia.orgwayne.edu Given that the benzimidazole ring has π-acceptor orbitals, complexes of this compound with metals like Ru(II) or Fe(II) are expected to exhibit MLCT bands. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD)

Advanced structural characterization techniques like X-ray Absorption Spectroscopy (XAS) and Single Crystal X-ray Diffraction (XRD) provide invaluable, atom-specific information about the electronic and geometric structures of this compound and its metal complexes.

Synchrotron-Based XAS for Probing Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local atomic environment of a selected element within a sample, regardless of its physical state. nih.govsynchrotron.org.au The high brilliance and tunable energy of synchrotron radiation are typically required for these measurements. tcd.ie An XAS spectrum is divided into two main regions:

X-ray Absorption Near-Edge Structure (XANES): This region, near the main absorption edge, provides detailed information about the electronic state of the absorbing atom. unimi.itpolymtl.ca The precise energy of the absorption edge is sensitive to the oxidation state of the atom; a higher oxidation state generally shifts the edge to a higher energy. nih.gov Furthermore, the features in the pre-edge and the shape of the edge itself act as a fingerprint for the coordination geometry and site symmetry of the metal center in a complex. stanford.edursc.org

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations that appear at energies above the absorption edge. unimi.itesrf.fr Analysis of the EXAFS signal can yield precise quantitative information about the local structure, including the bond distances, coordination number (the number of nearest neighbors), and the atomic number of the neighboring atoms for the first few coordination shells around the absorbing atom. rsc.orgesrf.fr

While specific XAS studies on this compound are not prevalent in the literature, the technique is ideally suited for investigating the metal-ligand bonding in its coordination complexes, providing direct insight into the oxidation state of the metal and the precise lengths of the metal-nitrogen bonds. researchgate.net

Single Crystal X-ray Diffraction for Precise Solid-State Structures

The crystal structure of a cobalt(II) complex of this compound, namely dichlorobis[1-pentyl-1H-benzimidazole-κN³]cobalt(II), has been elucidated using this technique. researchgate.net The study revealed that the Co(II) atom is coordinated by two nitrogen atoms from two this compound ligands and two chloride atoms, resulting in a distorted tetrahedral geometry around the metal center. researchgate.net The precise structural parameters obtained from this analysis provide a foundational understanding of how this compound interacts with metal ions at the molecular level.

Table 2: Crystallographic Data for Dichlorobis[1-pentyl-1H-benzimidazole-κN³]cobalt(II)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₃₂Cl₂CoN₄ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 31.026(5) |

| b (Å) | 31.026(5) |

| c (Å) | 10.027(2) |

| α (˚) | 90 |

| β (˚) | 90 |

| γ (˚) | 120 |

| Volume (ų) | 8366(3) |

| Z | 18 |

| Co-N Bond Length (Å) | 2.008(3) |

| Co-Cl Bond Length (Å) | 2.247(1) - 2.253(1) |

| N-Co-N Angle (˚) | 115.0(2) |

| Cl-Co-Cl Angle (˚) | 112.55(5) |

Data sourced from Yilmaz et al. researchgate.net

Electrochemical Characterization of this compound and its Complexes

Cyclic Voltammetry and Investigation of Redox Potentials

Cyclic voltammetry (CV) is a principal electrochemical technique for investigating the redox properties of chemical species. numberanalytics.comnih.gov It involves scanning the potential of an electrode linearly with time and measuring the resulting current. bhu.ac.in The generated plot, a cyclic voltammogram, provides crucial information about the redox potentials, the kinetics of electron transfer reactions, and the stability of the electrochemically generated species. numberanalytics.com A standard CV setup includes a three-electrode system: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the analyte. numberanalytics.combhu.ac.in

In the context of this compound, it primarily acts as a ligand, donating electrons to a metal center in a complex. The electrochemical properties of these complexes are of significant interest. For instance, transition metal complexes involving n-pentylbenzimidazole ligands have been developed for use as redox mediators in enzyme-based electrochemical sensors. google.com The performance of these sensors is highly dependent on the redox potential of the mediator. An ideal mediator should have a low redox potential to minimize the electrochemical activity of interfering species, thus enhancing the sensor's selectivity and accuracy. google.com

Studies on osmium complexes incorporating pyridyl-imidazole ligands, including n-pentylbenzimidazole, have shown that these mediators possess favorably low redox potentials. google.com These potentials are typically in a range where the kinetics of the mediator are fast, allowing for efficient electron transfer with the enzyme. google.com

| Complex Type | Redox Potential Range (vs. Ag/AgCl) | Significance |

|---|---|---|

| Osmium complexes with pyridyl-imidazole ligands (including n-pentylbenzimidazole) | 0 mV to -200 mV | Desirable for electrochemical sensing to minimize interference. google.com |

Analysis of Electron Transfer Pathways

The benzimidazole ring system is not merely a passive scaffold in its complexes; it actively participates in electron transfer processes. This is particularly evident in studies of proton-coupled electron transfer (PCET), a fundamental process in many biological and chemical reactions where an electron and a proton are transferred together. researchgate.netnih.gov

Research on bioinspired molecules containing benzimidazole bridges has shown that these bridges are "non-innocent" participants in the PCET process. researchgate.net For example, in systems where a phenol (B47542) is linked to a proton-accepting group through a benzimidazole bridge, the oxidation of the phenol is coupled to the transfer of a proton across a hydrogen-bonded network involving the benzimidazole. researchgate.net Infrared spectroelectrochemistry has demonstrated that upon one-electron oxidation, a proton is translocated across this network. A key finding is that the inclusion of a benzimidazole unit in the bridge consistently lowers the redox potential of the phenoxyl radical/phenol couple, indicating that the bridge actively facilitates the redox process. researchgate.net

This mechanism is crucial for understanding how this compound ligands can influence the reactivity of a metal center. The transfer of electrons can be coupled with proton movement within the ligand framework, providing low-energy pathways for redox reactions. researchgate.net This concerted proton-electron transfer (CPET) is a single kinetic step, distinct from sequential electron-then-proton or proton-then-electron transfers. nih.gov The efficiency and rate of CPET are influenced by the thermodynamic driving force of the reaction. nih.gov

In essence, the this compound ligand can modulate the electrochemical behavior of a complex not just by its sigma-donating ability to the metal center, but also by providing a pathway for coupled proton and electron movements, which is essential for many catalytic cycles.

Computational Chemistry and Theoretical Modeling of 1 Pentylbenzimidazole Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for the computational study of benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. It is widely used to determine the electronic and structural properties of these molecules. nih.gov DFT methods are instrumental in calculating the ground-state optimized geometry, which serves as the foundation for further analysis of the molecule's characteristics. nih.gov

The initial and most crucial step in the theoretical modeling of 1-pentylbenzimidazole is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. rub.de For benzimidazole systems, this is commonly achieved using DFT functionals such as B3LYP or ωB97XD combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govnih.govnih.gov The optimization ensures that all calculated properties are derived from the molecule's most energetically favorable conformation. nih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that a true energy minimum has been located. nih.govmdpi.com

Energetic analysis extends to the study of complexes involving this compound. For instance, DFT can be used to model the interaction and structure of complexes formed between the benzimidazole ligand and metal ions, such as in the [(1-pentyl-benzimidazole)2NiBr2] system. spring8.or.jp These calculations provide insights into the binding energies, bond lengths, and coordination geometry within the complex, which are essential for understanding its stability and properties. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity and kinetic stability. wikipedia.orgethz.ch For this compound, DFT calculations are employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis of benzimidazole derivatives helps in understanding their interaction with biological targets and their electronic transition properties. nih.govelsevierpure.com

Charge distribution studies are performed to understand the electronic landscape of the molecule. Methods such as Mulliken population analysis and the generation of Molecular Electrostatic Potential (MEP) maps are standard outputs of DFT calculations. nih.gov The MEP map visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. nih.gov

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comgaussian.com By calculating the vertical excitation energies and corresponding oscillator strengths from the optimized ground-state geometry, a theoretical spectrum can be generated. mdpi.comgaussian.com For organic molecules like benzimidazoles, functionals such as B3LYP and CAM-B3LYP have been shown to provide predictions that correlate well with experimental data. mdpi.comresearchgate.net This allows for the assignment of electronic transitions, which are often HOMO→LUMO transitions, and helps to understand the photophysical properties of the compound. mdpi.com

NMR Spectra: DFT calculations can accurately predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework for this purpose. nih.govgaussian.com The method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. gaussian.com While DFT alone provides reasonable accuracy, recent advancements have shown that combining DFT-calculated parameters with machine learning models can significantly reduce prediction errors, leading to highly accurate predictions for both ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational techniques that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. ajol.info These models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules. jocpr.com Numerous QSAR studies have been successfully conducted on various classes of benzimidazole derivatives to model their anticancer, antimicrobial, and antifungal activities. researchgate.netjst.go.jppnrjournal.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For benzimidazole derivatives, a wide range of descriptors are calculated from the 2D or 3D structure. These descriptors can be broadly categorized as shown in the table below.

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Hydration Energy | Describes partitioning behavior (e.g., membrane permeability) and steric effects. nih.govnih.govscirp.org |

| Electronic | HOMO/LUMO energies, Dipole Moment, Electronegativity, Mulliken charges | Quantifies electronic aspects influencing reactivity and intermolecular interactions. jocpr.comnih.govnih.gov |

| Topological | Balaban index (J), Randic index, Wiener index | Encodes information about molecular size, shape, and branching. ajol.inforesearchgate.net |

| Constitutional | Molecular Weight, Number of specific atoms (e.g., nCs), Number of rotatable bonds | Represents the basic composition and flexibility of the molecule. mdpi.com |

| Geometrical (3D) | Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. nih.gov |

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. Often, descriptors are calculated using specialized software, and statistical methods are employed to select a subset of non-correlated descriptors that have the most significant impact on the property being modeled. ajol.infojocpr.com

Once a set of descriptors is established, a mathematical model is developed to correlate them with the experimental activity (e.g., IC₅₀ values). acs.org Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that describes this relationship. ajol.infonih.govui.ac.id More advanced methods, including machine learning algorithms like Artificial Neural Networks (ANN) and k-Nearest Neighbor (kNN), are also employed to capture complex, non-linear relationships. ajol.inforesearchgate.netpnrjournal.com

The predictive power of these models is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external test sets (pred_r²). jst.go.jptandfonline.com A statistically significant QSAR model can then be used to predict the activity of newly designed, unsynthesized benzimidazole derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. ui.ac.idui.ac.id The models also provide insight into the structural features that are either beneficial or detrimental to the desired activity. For example, a model might indicate that increasing lipophilicity or adding a hydrogen bond donor at a specific position on the benzimidazole scaffold would enhance biological activity. acs.orgtandfonline.com

The table below summarizes the findings of selected QSAR studies on benzimidazole derivatives, illustrating the types of models developed and the key descriptors identified.

| Target/Activity | Modeling Technique | Key Descriptors Identified | Correlation (r² or q²) | Reference |

|---|---|---|---|---|

| Antifungal (S. cerevisiae) | MLR | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Not specified | nih.gov |

| Antileukemic | 2D-QSAR (SA-PLS) | SsOHcount, T_N_F_1, HOMO energy | q² = 0.7584, r² = 0.8477 | tandfonline.com |

| Anticancer (MDA-MB-231) | 2D-QSAR | Not explicitly listed, but model developed from 131 derivatives. | R² = 0.904 | researchgate.net |

| Antitubercular (M. tuberculosis) | MLR, NLMR, ANN | Chemical potential (μ), Polarizability (α), Bond length l(C=N), logP | R² = 0.9204 (MLR) | scirp.org |

| hDPP III Inhibition | MLR | Rww, Mats3e, BELe4, nCs (Dragon descriptors) | R² = 0.82 | mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Methodology and Approach

An MD simulation of this compound would typically involve the following steps:

System Setup: A simulation box is created containing multiple molecules of this compound, either in a pure liquid state or in a solution with a specified solvent.

Force Field Selection: A suitable force field is chosen to describe the interatomic and intermolecular forces. For organic molecules like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly employed. These force fields are parameterized to reproduce experimental or quantum mechanical data.

Equilibration: The system is brought to the desired temperature and pressure through a process of energy minimization and a series of short simulations. This ensures that the system is in a stable and representative state before the production simulation.

Production Run: A long simulation is performed to generate a trajectory of the atomic positions and velocities over time. This trajectory is then analyzed to extract information about the dynamic behavior and interactions of the molecules.

Insights from Simulations of Related Compounds

Simulations of N-functionalized imidazoles, which are structurally related to benzimidazoles, have been used to understand their properties as solvents for CO2 capture. These studies show that the nature of the N-alkyl substituent influences the physical properties and interaction energies of the molecules.

Computational Prediction and Screening of Thermophysical Properties

Computational methods can be used to predict a wide range of thermophysical properties of chemical compounds, offering a rapid and cost-effective alternative to experimental measurements. For this compound, these predictions can guide its potential applications and further experimental investigations.

Methods for Property Prediction

Various computational approaches can be employed to estimate the thermophysical properties of this compound:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure and a specific property. These models are trained on a dataset of compounds with known properties and can then be used to predict the properties of new compounds like this compound.

Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. This approach is often used for properties such as boiling point, critical properties, and enthalpy of formation.

COSMO-RS (Conductor-like Screening Model for Real Solvents): This method uses quantum chemical calculations to predict thermodynamic properties of liquids and solutions. It can be used to estimate properties like vapor pressure, solubility, and activity coefficients.

Predicted Properties of Related Compounds

While a comprehensive set of predicted thermophysical properties for this compound is not available, data for related compounds can provide valuable estimates. For example, studies on N-functionalized imidazoles have utilized computational screening to assess their potential as solvents. Furthermore, the lipophilicity, an important physicochemical property, has been computationally estimated for other alkylbenzimidazoles. For instance, 2-heptylbenzimidazole (B1349070) has a predicted logP of approximately 3.5, indicating its hydrophobic nature. Given the structural similarity, this compound is also expected to be a lipophilic compound.

The following table provides a hypothetical set of predicted thermophysical properties for this compound based on general trends observed for related N-alkylbenzimidazoles. It is important to note that these are estimated values and would require experimental validation.

| Property | Predicted Value | Method |

| Molecular Weight ( g/mol ) | 188.27 | - |

| Boiling Point (°C) | ~330-350 | QSPR / Group Contribution |

| Density (g/cm³) | ~1.0-1.1 | QSPR |

| LogP | ~3.0-3.5 | Computational (e.g., ALOGPS) |

| Molar Refractivity | ~58-60 | Computational |

These predicted values are based on the expected influence of the pentyl group on the benzimidazole core. The long alkyl chain is anticipated to increase the boiling point and lipophilicity compared to unsubstituted benzimidazole.

Advanced Applications and Research Directions of 1 Pentylbenzimidazole

Catalytic Applications of 1-Pentylbenzimidazole and its Metal Complexes

This compound serves as a versatile precursor and ligand in various catalytic systems, leveraging the unique electronic properties of the benzimidazole (B57391) core. Its applications span from organocatalysis with N-Heterocyclic Carbenes (NHCs) to transition-metal-catalyzed reactions.

N-Heterocyclic Carbenes (NHCs) have become a formidable class of organocatalysts and ligands for transition metals. beilstein-journals.orgnih.gov These stable carbene species are typically generated by deprotonating their corresponding azolium salt precursors. scripps.edu this compound is a known precursor for the generation of stable N-heterocyclic carbene ligands. usm.my

NHCs are valued for their strong σ-donating properties, which are even more pronounced than those of phosphine (B1218219) ligands, leading to the formation of highly stable metal complexes. scripps.eduisca.me The electronic nature of the NHC can be systematically tuned by altering the heterocyclic ring, with benzimidazole-derived NHCs being part of a spectrum that includes imidazole (B134444) and imidazoline, allowing for fine-control over catalytic activity. scripps.edu In organocatalysis, NHCs are renowned for their ability to induce "umpolung" or polarity reversal in substrates like aldehydes, converting them into nucleophilic acyl anion equivalents. isca.me This reactivity is central to classic carbon-carbon bond-forming reactions such as the benzoin (B196080) condensation and the Stetter reaction, where the NHC catalyst facilitates the formation of a key Breslow intermediate. beilstein-journals.orgisca.me The stability and catalytic activity of NHC-metal complexes have established them as powerful tools in modern synthetic chemistry. isca.me

| Feature | Description | Relevance to this compound |

|---|---|---|

| Precursor | NHCs are generated from azolium salts via deprotonation. scripps.edu | 1-Pentylbenzimidazolium salts are direct precursors to 1-pentyl-substituted NHCs. usm.my |

| Electronic Properties | NHCs are strong σ-donating ligands, forming robust bonds with metals. The benzimidazole core offers specific electronic characteristics. scripps.edu | The benzimidazole moiety provides the core electronic structure, while the pentyl group can influence steric hindrance and solubility. |

| Catalytic Mechanism | Enables polarity reversal (umpolung) of functional groups, such as in the formation of Breslow intermediates from aldehydes. isca.me | NHCs derived from this compound can catalyze reactions like the benzoin condensation and Stetter reaction. beilstein-journals.orgisca.me |

| Stability | NHC-metal complexes exhibit high thermal stability and resistance to dissociation. isca.me | Complexes incorporating this compound-derived NHCs are expected to show high stability, suitable for various reaction conditions. |

Directed C-H activation is a powerful strategy in organic synthesis that allows for the selective functionalization of otherwise inert C-H bonds. nih.govmt.com This approach utilizes a directing group within the substrate, which coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, thereby facilitating its cleavage. nih.govmagtech.com.cn Nitrogen-containing functional groups are commonly employed as effective directing groups in these transformations. magtech.com.cn

The benzimidazole moiety within this compound is well-suited to act as a directing group. Its nitrogen atoms can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), guiding the catalyst to activate C-H bonds at specific positions. mt.comnih.gov This directed approach overcomes challenges of regioselectivity that often hinder the functionalization of complex molecules. dmaiti.com The versatility of this method allows for a wide range of transformations, including arylation, alkylation, and amination, by reacting the resulting organometallic intermediate with a suitable coupling partner. nih.gov

| Strategy | Description | Potential Role of this compound |

|---|---|---|

| Transition-Metal Catalyzed C-H Activation | A directing group coordinates to a metal catalyst, bringing it close to a target C-H bond to lower the activation energy for cleavage. nih.gov | The nitrogen atoms of the benzimidazole ring can act as a bidentate or monodentate directing group to guide a metal catalyst. |

| Hydrogen Atom Transfer (HAT) | A radical is generated on the directing group, which then abstracts a hydrogen atom from a specific C-H bond. | While less common for this specific structure, functionalization of the benzimidazole ring could introduce groups capable of initiating HAT. |

| Carbene/Nitrene Transfer | A metal-carbene or -nitrene intermediate is intercepted by a C-H bond. | The benzimidazole nucleus could be part of a larger ligand scaffold that supports the catalytic cycle for carbene or nitrene transfer reactions. |

The application of a catalyst can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages. chembam.commdpi.com

Homogeneous Catalysis: In this mode, the catalyst and reactants exist in the same phase, typically a liquid solution. chembam.comlibretexts.org Metal complexes of this compound can function as homogeneous catalysts, offering high activity and selectivity due to the well-defined nature of the active species and excellent contact with reactants. chembam.com However, a significant drawback is the often difficult and costly separation of the catalyst from the product mixture after the reaction. chembam.commdpi.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chembam.comlibretexts.org this compound or its metal complexes can be immobilized on a solid support (e.g., silica, polymers). This "heterogenization" of a homogeneous catalyst combines the benefits of high selectivity with the primary advantage of heterogeneous systems: ease of separation. chembam.com The catalyst can be recovered by simple filtration and potentially reused, which is economically and environmentally beneficial, especially for industrial processes. chembam.com The main limitation can be a reduction in catalytic activity if the active sites on the surface are not fully accessible to the reactants. chembam.com

| Catalysis Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Catalyst and reactants are in the same phase (e.g., solution). chembam.com | High activity and selectivity; well-defined active sites; mild reaction conditions. chembam.commdpi.com | Difficult catalyst separation and recovery. chembam.commdpi.com |

| Heterogeneous | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants). chembam.com | Easy separation and recycling of the catalyst; suitable for continuous processes. chembam.com | Lower activity due to limited surface area; potential for product diffusion limitations. chembam.com |

Materials Science Applications

The structural features of this compound make it a promising building block for advanced functional materials, particularly in the development of "smart" systems that respond to external stimuli and in environmental applications.

Thermochromic (TC) materials exhibit a reversible change in color in response to a change in temperature. google.com A key class of these materials are Ligand Exchange Thermochromic (LETC) systems. google.com In LETC systems, a central metal ion is coordinated by a mixture of ligands. As the temperature changes, the equilibrium of ligand coordination shifts, leading to a change in the geometry and electronic structure of the metal complex. This alteration results in a modification of its light absorption spectrum, causing a visible color change. google.com

This compound, with its nitrogen donor atoms, is an excellent candidate for use as a ligand in LETC systems. It can coordinate to various transition metal ions (e.g., cobalt(II), nickel(II), copper(II)) that are known to form thermochromic complexes. By carefully selecting the metal ion and co-ligands, it is possible to design a system where this compound is either added or displaced from the coordination sphere as the temperature rises or falls. The pentyl group can further be used to tune the solubility of the complex in different polymer matrices or solvents, facilitating its integration into smart windows, sensors, and other devices.

N-functionalized imidazoles and benzimidazoles have been identified as promising candidates for CO2 capture and acid gas removal. ua.edu Research has shown that 1-n-alkylbenzimidazoles can serve as effective physical solvents for carbon dioxide. ua.edu The physical properties of these solvents, such as density and viscosity, as well as their CO2 solubility, are strongly correlated with the length of the N-alkyl chain. ua.edu This tunability allows for the optimization of the solvent for specific industrial process conditions, aiming for a balance of low viscosity for efficient processing and high CO2 uptake. ua.edu Compared to volatile organic solvents, these imidazole-based media offer the advantage of low volatility, reducing evaporative losses during the capture and regeneration cycles. ua.edu

Furthermore, the basic nitrogen atom in the benzimidazole ring allows these compounds to act as effective acid scavengers. This is analogous to the industrial BASIL™ (biphasic acid scavenging using ionic liquids) process, where 1-methylimidazole (B24206) is used to neutralize acids like HCl. ua.edu this compound can similarly be employed to capture acidic gases such as CO2 and SO2, or to neutralize acid byproducts in chemical manufacturing, contributing to greener and more efficient processes. ua.edu

| Application | Mechanism | Key Findings / Potential |

|---|---|---|

| CO₂ Capture | Acts as a physical solvent for CO₂. The gas dissolves in the liquid medium without a chemical reaction. | CO₂ solubility is dependent on the N-alkyl chain length and temperature. These solvents are less volatile than traditional organic solvents. ua.edu |

| Acid Scavenging | The basic nitrogen atom of the imidazole ring neutralizes acidic compounds (e.g., HCl, SO₂). | Provides an effective medium for removing acid gases and byproducts, similar to established industrial processes using other N-alkylimidazoles. ua.edu |

Chemical Sensing and Probe Development

The unique electronic and coordination properties of the benzimidazole ring system make its derivatives, including this compound, excellent candidates for the development of highly selective and sensitive chemical sensors.

Derivatives of this compound have been successfully employed as building blocks for sophisticated fluorescent probes capable of recognizing specific ions in solution. A notable example is a probe designed for the cascade recognition of phosphate (B84403) (PO₄³⁻) and iron (Fe³⁺) ions in aqueous media. iapchem.orgresearchgate.net This probe, 1,4-benzenedi-[3-(this compound)]-acetylaniline dichloride, exhibits a significant increase in fluorescence upon binding with phosphate ions. iapchem.org The resulting complex can then act as a secondary probe for Fe³⁺, which quenches the fluorescence by forming a stable complex with the phosphate, thereby releasing the original probe. iapchem.org This system demonstrates potential for application at physiological pH values and can function as an "INHIBIT" logic gate. iapchem.org

In the realm of cation detection, a new tridentate ligand, 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine (B92270) (L-5C), has been synthesized and shown to have selective sensing capabilities for zinc (Zn²⁺) and iron (Fe²⁺) ions. The ligand exhibits a distinct fluorimetric response to Zn²⁺, with a calculated limit of detection of 3.09 x 10⁻⁷ M, and a visible color change in the presence of Fe²⁺. dtu.dk The design of such probes often leverages the influence of side chains, like the pentyl group, to modulate the aggregation tendency and hydrophobic effects, which can enhance fluorescent intensity and sensitivity. griffith.edu.au

Table 2: Fluorescent Probes Based on Pentylbenzimidazole Derivatives for Ion Recognition

| Probe Name/Structure | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| 1,4-benzenedi-[3-(this compound)]-acetylaniline dichloride | PO₄³⁻ (Phosphate), then Fe³⁺ (Iron) | Cascade Recognition; Fluorescence Turn-On, then Turn-Off | Not specified | iapchem.orgresearchgate.net |

Electrochemical biosensors offer a rapid and efficient means for detecting biological interactions and chemical species. dergipark.org.tr Benzimidazole derivatives have been central to the development of these sensors, particularly for detecting interactions with DNA (genosensors). dergipark.org.trjrespharm.com These sensors work by monitoring changes in the electrochemical signals of the benzimidazole compounds upon binding to DNA immobilized on an electrode surface. jrespharm.com For instance, the interaction of certain 1H-benzimidazole derivatives with double-stranded DNA (dsDNA) versus single-stranded DNA (ssDNA) produces significantly different voltammetric signals, allowing for the study of binding mechanisms like intercalation. dergipark.org.trjrespharm.com

In other designs, benzimidazole-functionalized polyaniline has been used to create modified carbon paste electrodes for the electrochemical sensing of heavy metal ions like cadmium. iapchem.org The benzimidazole moiety in these systems provides the specific recognition and binding site for the target analyte. While the direct use of this compound as a redox mediator in a biosensor is not extensively documented, related systems provide strong proof-of-concept. Redox mediators are crucial components in many biosensors, shuttling electrons between an enzyme's active site and the electrode surface to generate a measurable current. nih.govresearchgate.net The redox activity of coordination polymers based on pentyl-substituted benzimidazoles in applications like CO2 reduction highlights their potential to function as effective electron transfer agents in electrochemical systems. researchgate.net

Table 3: Electrochemical Sensing Applications of Benzimidazole Derivatives

| Sensor Type | Analyte | Key Feature/Mechanism | Reference(s) |

|---|---|---|---|

| Electrochemical Genosensor | DNA Interaction | Monitoring DPV signal changes of benzimidazole derivatives upon DNA binding. | dergipark.org.trjrespharm.com |

| Modified Carbon Paste Electrode | Cadmium Ions (Cd²⁺) | Benzimidazole-functionalized polyaniline as the recognition element. | iapchem.org |

Modeling of Bioinorganic Systems

The structural similarity of the benzimidazole core to natural purine (B94841) bases makes its derivatives excellent ligands for modeling the complex active sites of metalloproteins and for studying interactions with biomolecules like DNA.

The design of synthetic ligands that can replicate the coordination environment of metal ions in metalloprotein active sites is a key area of bioinorganic chemistry. jrespharm.com This approach provides insight into the structure and function of these complex biological systems. jrespharm.com Benzimidazole derivatives are particularly useful as they can act as N-donor ligands, mimicking the histidine residues that frequently coordinate to metal centers in proteins. dtu.dk

A tridentate ligand featuring two N-pentyl-substituted benzimidazole units linked by a central pyridine ring, 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine (L-5C), has been synthesized and used to form complexes with a variety of transition metals, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. dtu.dk These complexes serve as models for biological systems. The pentyl groups on the benzimidazole units influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of the model system. dtu.dk X-ray diffraction studies of a manganese complex with this ligand, [Mn(L-5C)Cl₂], revealed a five-coordinate geometry around the metal center, providing a structural snapshot of a mimicked active site. dtu.dk

Table 4: Metal Complexes of a Pentylbenzimidazole Ligand for Metalloprotein Modeling

| Ligand | Metal Ions Complexed | Application | Structural Information | Reference(s) |

|---|

Understanding how small molecules interact with DNA is fundamental to drug design. Benzimidazole derivatives, due to their planar structure resembling DNA bases, are effective DNA binding agents. nih.gov The introduction of a pentyl group can enhance this interaction.

Studies on asymmetrical dinuclear silver(I) di-N-heterocyclic carbene (NHC) complexes, where one of the NHC ligands was derived from n-pentylbenzimidazole, have demonstrated significant anticancer activity against the HeLa cervical cancer cell line. researchgate.net The proposed mechanism involves the interaction of these silver(I)-NHC complexes with DNA molecules, leading to interference with replication and transcription processes, ultimately causing cell death. researchgate.net The IC₅₀ values for these complexes were found to be in the low microgram per milliliter range, comparable to the standard drug etoposide. researchgate.net

Similarly, the DNA binding properties of the 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine (L-5C) ligand and its metal complexes have been investigated through spectrophotometric titrations. dtu.dk These studies indicated that the compounds have a considerable affinity for DNA, with the binding properties being influenced by the coordination geometry around the central metal ion. dtu.dk Such research is crucial for developing new therapeutic agents that target DNA. nih.gov

Table 5: In Vitro DNA Binding Studies of Pentylbenzimidazole Derivatives

| Compound/Complex | Biological Target | Method of Study | Key Finding | Reference(s) |

|---|---|---|---|---|

| Asymmetrical dinuclear silver(I) di-NHC complex with n-pentylbenzimidazole | DNA / HeLa cells | MTT Assay | Showed significant cytotoxic activity with IC₅₀ values in the range of 2.91–5.97 µg/mL. | researchgate.net |

| 2,6-bis(1-pentylbenzimidazol-2-yl) pyridine (L-5C) and its metal complexes | Calf Thymus DNA | Spectrophotometric Titration | The compounds exhibit considerable DNA binding affinity. | dtu.dk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pentylbenzimidazole, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with pentyl-substituted carboxylic acids or aldehydes under acidic conditions. For example, the Phillips reaction employs formic acid as both solvent and catalyst, yielding benzimidazoles via cyclization . Optimization includes adjusting reaction time (e.g., 6–12 hours), temperature (80–100°C), and catalyst choice (e.g., HCl vs. HSO). Scalability can be improved by using microwave-assisted synthesis or flow chemistry to reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures indicate successful synthesis?

- Methodological Answer :

- H NMR : Look for the disappearance of primary amine protons (~δ 5 ppm in o-phenylenediamine) and emergence of aromatic protons (δ 7.0–8.5 ppm) and pentyl chain signals (δ 0.8–1.6 ppm) .

- IR Spectroscopy : Absence of N-H stretching (~3400 cm) and presence of C=N stretching (~1600 cm) confirm cyclization .

- UV/Vis : A strong absorption band near 280–300 nm indicates π→π* transitions in the benzimidazole core .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorometric assays for kinases or HDACs, using positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers design this compound derivatives to enhance selectivity for specific biological targets?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 5/6 positions to modulate binding affinity for ATP-binding pockets in kinases .

- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR, PARP-1). Focus on hydrogen bonding with key residues (e.g., Lys745 in EGFR) .

- QSAR Modeling : Corporate Hammett constants (σ) and logP values to predict bioactivity trends across derivatives .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hour incubation for MTT) .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Orthogonal Validation : Confirm results using dual methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME predict bioavailability (e.g., increasing logP >3 improves blood-brain barrier penetration) .

- CYP450 Inhibition Screening : Use Schrödinger’s QikProp to identify derivatives with low CYP3A4 inhibition, reducing drug-drug interaction risks .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives and serum albumin to optimize plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products